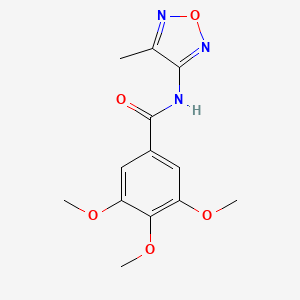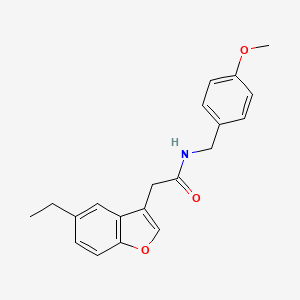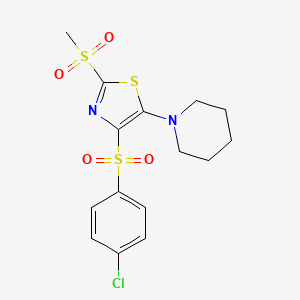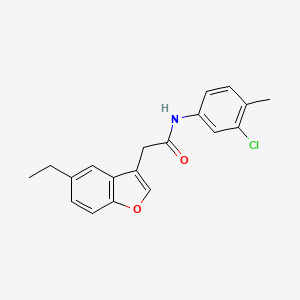![molecular formula C17H15ClN6O5S2 B11408345 5-chloro-2-(ethylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11408345.png)
5-chloro-2-(ethylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro, ethanesulfonyl, and sulfamoyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium or copper catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative used in various organic syntheses.
4-Chloro-2-(methylsulfonyl)pyrimidine: Another pyrimidine derivative with similar functional groups.
N-(4-(Pyrimidin-2-ylsulfamoyl)phenyl)pyrimidine-4-carboxamide: A closely related compound with slight structural variations.
Uniqueness
5-CHLORO-2-(ETHANESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanesulfonyl and sulfamoyl groups, in particular, contribute to its potential as a versatile reagent and therapeutic agent.
Properties
Molecular Formula |
C17H15ClN6O5S2 |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H15ClN6O5S2/c1-2-30(26,27)17-21-10-13(18)14(23-17)15(25)22-11-4-6-12(7-5-11)31(28,29)24-16-19-8-3-9-20-16/h3-10H,2H2,1H3,(H,22,25)(H,19,20,24) |
InChI Key |
HIFHECYZBQRAKD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11408269.png)
![5-chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-benzimidazole](/img/structure/B11408275.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11408284.png)


![2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11408307.png)
![N-[4-(dimethylamino)benzyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11408315.png)
![2-(methoxymethyl)-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11408316.png)

![1'-ethyl-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11408327.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbutanamide](/img/structure/B11408340.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11408344.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-propoxybenzamide](/img/structure/B11408346.png)

